![molecular formula C39H32N2O9 B387047 BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE](/img/structure/B387047.png)
BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is a complex organic compound with the molecular formula C39H32N2O9 and a molecular weight of 672.7 g/mol. This compound is primarily used in research and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate typically involves the reaction of phthalic anhydride derivatives with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield are maintained.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: A simpler ester of phthalic acid, commonly used as a plasticizer.
Dibutyl terephthalate: Another ester of phthalic acid, used in similar applications as dibutyl phthalate.
Dibutyl isophthalate: An isomeric form with different structural properties.
Uniqueness
Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C39H32N2O9 |
|---|---|
Poids moléculaire |
672.7g/mol |
Nom IUPAC |
butyl 3-[5-[2-(3-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C39H32N2O9/c1-3-5-17-49-38(47)25-9-7-11-27(19-25)40-34(43)29-15-13-23(21-31(29)36(40)45)33(42)24-14-16-30-32(22-24)37(46)41(35(30)44)28-12-8-10-26(20-28)39(48)50-18-6-4-2/h7-16,19-22H,3-6,17-18H2,1-2H3 |
Clé InChI |
ROYLZDXHOGVLCX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCCCC |
SMILES canonique |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


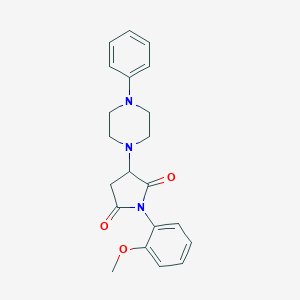
![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)
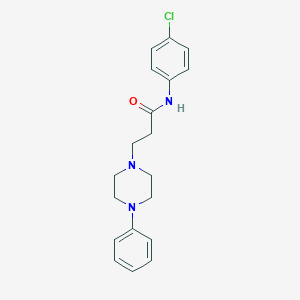
![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)
![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)
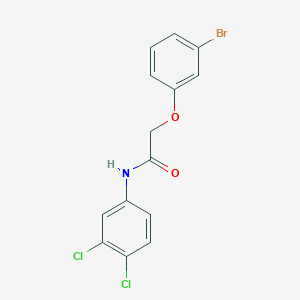
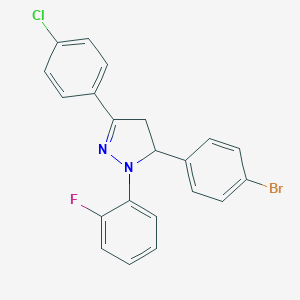
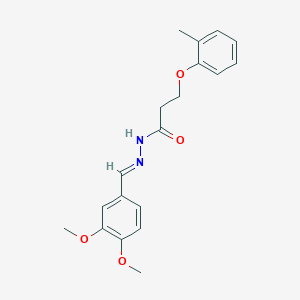
![3-[({2,4-dinitrophenyl}acetyl)hydrazono]-N-{5-nitro-2-methylphenyl}butanamide](/img/structure/B386987.png)
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)
